molecular formula C21H20N2O4S B1241854 Mmp-2/mmp-9 inhibitor II CAS No. 193807-60-2

Mmp-2/mmp-9 inhibitor II

カタログ番号 B1241854
CAS番号: 193807-60-2
分子量: 396.5 g/mol
InChIキー: UPCAIRKRFXQRRM-HXUWFJFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of MMP-2/MMP-9 inhibitors has led to the identification of various compounds with potent inhibitory activity. For instance, a series of N-sulfonylamino acid derivatives, designed to inhibit type IV collagenase (MMP-9 and MMP-2), showed that modifications in the sulfonamide moiety significantly affect their inhibitory activities, with aryl sulfonamide derivatives exhibiting high potency and selectivity (Yoshinori Tamura et al., 1998). Another study identified (I-3,II-3)-biacacetin as a novel non-zinc binding inhibitor of MMP-2 and MMP-9, highlighting a different approach in inhibitor design (Pandurangan Nanjan et al., 2015).

Molecular Structure Analysis

The efficacy of MMP inhibitors is greatly influenced by their molecular structure, particularly the zinc-binding group (ZBG). Arylsulfone-based MMP inhibitors incorporating heterocyclic rings as ZBGs demonstrated that the potency of these inhibitors could be optimized by selecting appropriate heterocycles, indicating the significance of ZBG in designing selective inhibitors (Yue-Mei Zhang et al., 2008).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of MMP-2/MMP-9 inhibitors often focus on optimizing the interaction with the MMP active site. For example, the design of "clicked" MMP2 inhibitors involved a fragment-based approach and click chemistry to achieve potent inhibition and selectivity (J. Zapico et al., 2011).

Physical Properties Analysis

The physical properties of MMP inhibitors, such as solubility and stability, are crucial for their biological activity and pharmacokinetic profile. The discovery of TP0597850, a selective MMP-2 inhibitor, highlighted the importance of chemical stability and slow tight-binding characteristics for effective MMP inhibition (Tomoki Takeuchi et al., 2023).

Chemical Properties Analysis

The chemical properties, including the reactivity and binding affinity of MMP inhibitors, are essential for their selectivity and potency. Studies have shown that inhibitors with specific chemical features, such as sulfonamide derivatives containing dihydropyrazole moieties, exhibit potent and selective inhibition of MMP-2/MMP-9 (Xiao-Qiang Yan et al., 2015).

科学的研究の応用

Tumor Regression and Metastasis Inhibition

MMP-2/MMP-9 inhibitors have shown significant promise in the context of cancer treatment. For instance, caffeic acid (CA) and caffeic acid phenyl ester (CAPE), which selectively inhibit MMP-2 and MMP-9, were found to suppress tumor growth and liver metastasis in HepG2 tumor xenografts. This inhibition is achieved through the dual activities of specific MMP-2 and -9 enzyme activities and gene transcription at the molecular level, highlighting the potential of these compounds in anti-cancer therapies (Chung et al., 2004).

Therapeutic Potential in Inflammatory and Oncological Diseases

MMP-2 and MMP-9 inhibitors are considered important clinical targets due to their role in inflammatory and oncological diseases. A study focusing on Lupinus albus protein components demonstrated their ability to inhibit MMP-2 and MMP-9 in vitro and in vivo, suggesting their potential application as nutraceuticals or functional foods in pathologies related to abnormal MMP-9 activity in the digestive system (Mota et al., 2021).

Role in Corneal Inflammatory Lymphangiogenesis

The blockade of MMP-2 and MMP-9 using selective inhibitors like SB-3CT has been found to reduce corneal lymphangiogenesis and macrophage infiltration during inflammation. This suggests that inhibiting MMP-2 and MMP-9 could provide novel therapeutic approaches for transplant rejection and other lymphatic disorders (Du et al., 2017).

Applications in Rheumatoid Synovial Fibroblast Inflammation and Cartilage Degradation

In the context of rheumatoid arthritis, endogenous MMP-9, but not MMP-2, promotes rheumatoid synovial fibroblast survival, inflammation, and cartilage degradation. This discovery suggests that targeting MMP-9 derived from RA synovial fibroblasts may directly contribute to joint destruction in rheumatoid arthritis (Xue et al., 2014).

Implications in Dentistry

In dentistry, MMP expression has been associated with tissue development, invasive cancer cell behavior, and inflammation. The only FDA-approved treatment with MMP inhibitors is tetracyclines for periodontitis. Research on MMPs and inhibitors in dentistry is skewed towards gelatinases MMP-2 and MMP-9 and enamelysin (MMP-20), indicating potential applications in dental diseases beyond diagnosis and treatment of periodontitis (Boelen et al., 2019).

Inhibitory Effects on Cognitive Impairment in Bacterial Meningitis

Inhibitors of MMP-2 and MMP-9 have been shown to prevent blood-brain barrier breakdown and cognitive impairment in bacterial meningitis. This suggests that MMP inhibitors could be an alternative treatment for bacterial meningitis, offering a research tool for studying biological mechanisms involved in behavioral alterations associated with the disease (Barichello et al., 2014).

Potential in Cardiovascular Disease Therapy

MMP inhibitors have been explored for their potential in cardiovascular disease therapy. For example, ACE inhibitors, commonly used to improve survival post-myocardial infarction, have been shown to inhibit MMP-9, linking ACE inhibition to the prevention of adverse remodeling post-MI (Jin et al., 2007).

Safety And Hazards

To date, there is no effective MMP-9 inhibitor that passes the clinical trials and is approved by the FDA . Previous MMP inhibitors have failed in clinical trials due to their off-target toxicity in solid tumors .

将来の方向性

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . To illuminate the essential structural characteristics necessary for the future design of novel MMP-9 inhibitors, several recently discovered MMP-9 inhibitors exhibiting notable selectivity and potency are being highlighted .

特性

IUPAC Name

(2R)-N-hydroxy-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCAIRKRFXQRRM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mmp-2/mmp-9 inhibitor II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mmp-2/mmp-9 inhibitor II
Reactant of Route 2
Mmp-2/mmp-9 inhibitor II
Reactant of Route 3
Mmp-2/mmp-9 inhibitor II
Reactant of Route 4
Mmp-2/mmp-9 inhibitor II
Reactant of Route 5
Reactant of Route 5
Mmp-2/mmp-9 inhibitor II
Reactant of Route 6
Reactant of Route 6
Mmp-2/mmp-9 inhibitor II

Citations

For This Compound
100
Citations
O Nyormoi, L Mills, M Bar-Eli - Cell Death & Differentiation, 2003 - nature.com
… As shown in Figure 2b, the most structurally similar inhibitors (5a and MMP-2/MMP-9 inhibitor II) differ at least in three moieties, which could account for the differences in their behavior. …
Number of citations: 95 www.nature.com
SJ Lin, IT Lee, YH Chen, FY Lin… - Journal of cellular …, 2007 - Wiley Online Library
… media were collected from HASMCs which was first pretreated with MMP-2/MMP-9 inhibitor II ((2R)-[(4-… 6C, MMP-2/MMP-9 inhibitor II significantly reduced the cell migration from the top …
Number of citations: 92 onlinelibrary.wiley.com
Y Fukai, Y Ohsawa, H Ohtsubo, S Nishimatsu… - Biochemical and …, 2017 - Elsevier
Background The dystroglycan complex consists of two subunits: extracellular α-dystroglycan and membrane-spanning β-dystroglycan, which provide a tight link between the …
Number of citations: 7 www.sciencedirect.com
S Tanimura, K Asato, S Fujishiro, M Kohno - Biochemical and biophysical …, 2003 - Elsevier
… ) or treated with 10 μM PD184352 or 30 μM MMP-2/MMP-9 inhibitor II (inhibitor II). After 48 h, … the maximum inhibition observed with 30 μM MMP-2/MMP-9 inhibitor II or 300 μM MMP-2/…
Number of citations: 113 www.sciencedirect.com
深井雄太 - 2018 - kwmed.repo.nii.ac.jp
Background: The dystroglycan complex consists of two subunits: extracellular a-dystroglycan and membrane-spanning b-dystroglycan, which provide a tight link between the …
Number of citations: 2 kwmed.repo.nii.ac.jp
JW Hill, R Poddar, JF Thompson, GA Rosenberg… - Neuroscience, 2012 - Elsevier
Degradation of the extracellular matrix by elevated matrix metalloproteinase (MMP) activity following ischemia/reperfusion is implicated in blood–brain barrier disruption and neuronal …
Number of citations: 91 www.sciencedirect.com
P Luo, H Peng, C Li, Z Ye, H Tang… - Molecular …, 2015 - spandidos-publications.com
… AGEs, advanced glycation end-products; GEnCs, glomerular endothelial cells; BSA, bovine serum albumin; MMP, matrix metalloproteinase; BiPS, MMP-2/MMP-9 inhibitor II …
Number of citations: 20 www.spandidos-publications.com
A Muscella, C Vetrugno, LG Cossa… - Journal of …, 2020 - Wiley Online Library
… (c and d) Cells pre-incubated with the MMP-2/MMP-9 inhibitor II (MMPi), for 60 min, or were transfected with siRNA–MMP-2 and –MMP-9 and then treated with 10 ng/mL TGF-β1 for 16 h…
Number of citations: 55 onlinelibrary.wiley.com
E Kamanga-Sollo, KJ Thornton, ME White… - Domestic animal …, 2014 - Elsevier
… of E2-stimulated BSC proliferation, we have examined the effects of G36 (a specific inhibitor of GPER-1), CRM197 (a specific inhibitor of hbEGF), and MMP-2/MMP-9 Inhibitor II (an …
Number of citations: 28 www.sciencedirect.com
M Dittmar, G Kiourkenidis, M Horn, S Bollwein… - Stroke, 2004 - Am Heart Assoc
… LiChrospher 100 RP-18 column (250×4 mm) by uv detection (254 nm) using α-[([1,1′-biphenyl]-4-ylsulfonyl)amino]-N-hydroxy-(αR)-benzenepropanamide (MMP-2/MMP-9 inhibitor II; …
Number of citations: 14 www.ahajournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。